1,3-dimethyl-5-(phenylsulfanyl)-1H-pyrazole-4-carboxylic acid
Description
1,3-Dimethyl-5-(phenylsulfanyl)-1H-pyrazole-4-carboxylic acid (CAS: 1405124-86-8) is a pyrazole derivative characterized by a 1,3-dimethyl-substituted pyrazole core, a phenylsulfanyl group at position 5, and a carboxylic acid moiety at position 4 . Its molecular formula is C₁₂H₁₂N₂O₂S, with a molecular weight of 248.30 g/mol. Structural analogs of this compound often exhibit diverse pharmacological activities, including enzyme inhibition and anti-inflammatory effects, depending on substituent patterns .
Properties
IUPAC Name |
1,3-dimethyl-5-phenylsulfanylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-8-10(12(15)16)11(14(2)13-8)17-9-6-4-3-5-7-9/h3-7H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJPXFCOASLTEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)O)SC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-5-(phenylsulfanyl)-1H-pyrazole-4-carboxylic acid typically involves the cyclocondensation of appropriate starting materials. One common method includes the reaction of 1,3-dimethyl-5-pyrazolone with phenylsulfanyl chloride under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, with a base like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-5-(phenylsulfanyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following chemical properties:
- Molecular Formula : C11H12N2O2S
- Molecular Weight : 232.29 g/mol
- IUPAC Name : 1,3-dimethyl-5-(phenylsulfanyl)-1H-pyrazole-4-carboxylic acid
The structure of the compound includes a pyrazole ring with a carboxylic acid functional group and a phenylsulfanyl substituent, which contributes to its biological activity.
Antifungal Activity
Recent studies have highlighted the antifungal potential of pyrazole derivatives. A series of derivatives, including those related to this compound, were synthesized and tested against various phytopathogenic fungi. For instance, certain pyrazole carboxamide derivatives exhibited significant antifungal activity against Rhizoctonia solani, with an EC50 value lower than that of commercial fungicides such as carbendazol .
| Compound | Target Fungus | EC50 (μg/mL) | Comparative Control |
|---|---|---|---|
| 7ai | R. solani | 0.37 | Carbendazol |
| 7af | A. porri | Moderate | Carbendazol |
This suggests that modifications to the pyrazole structure can enhance its antifungal efficacy.
Insecticidal and Herbicidal Properties
Pyrazole derivatives are known for their broad spectrum of biological activities, including insecticidal and herbicidal effects. The incorporation of various substituents on the pyrazole ring can lead to compounds with enhanced activity against pests and weeds. For example, studies have shown that certain pyrazole carboxamides effectively inhibit insect growth, making them potential candidates for agricultural pest control .
Medicinal Chemistry Applications
In medicinal chemistry, this compound has been explored for its potential therapeutic applications. The compound's structural features allow for interactions with biological targets involved in disease processes.
Case Study: Anticancer Activity
A study investigated the anticancer properties of pyrazole derivatives, including those similar to this compound. The results indicated that specific modifications could lead to compounds with selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .
Mechanism of Action
The mechanism of action of 1,3-dimethyl-5-(phenylsulfanyl)-1H-pyrazole-4-carboxylic acid depends on its specific biological targetThe phenylsulfanyl group can enhance the compound’s binding affinity to its target, while the pyrazole ring can participate in hydrogen bonding and other interactions that stabilize the compound-target complex .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazole-4-carboxylic Acid Derivatives
Key Observations :
- Position 5 Modifications : The phenylsulfanyl group in the target compound contrasts with smaller substituents (e.g., methylsulfanyl in ) or heterocyclic groups (e.g., 3-methylpyrazol-1-yl in ). Bulkier groups like phenylsulfanyl may enhance steric hindrance or π-π interactions in enzyme binding .
- Carboxylic Acid vs. Esters : Ethyl ester derivatives (e.g., ) act as prodrugs, improving membrane permeability, while free carboxylic acids (e.g., Y-700) directly engage in polar interactions .
Key Trends :
- Enzyme Inhibition: Substituents at position 5 critically influence potency. Y-700’s cyano-neophenyl group enhances xanthine oxidase binding, while the target compound’s phenylsulfanyl group may similarly modulate enzyme interactions .
- Anti-Inflammatory Activity : Ethyl esters with methylsulfanyl groups () show efficacy in pain models, suggesting that the target compound’s phenylsulfanyl group could be optimized for similar applications .
Biological Activity
Introduction
1,3-Dimethyl-5-(phenylsulfanyl)-1H-pyrazole-4-carboxylic acid (CAS No. 1405124-86-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties of this compound, emphasizing its potential therapeutic applications, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂N₂O₂S |
| Molecular Weight | 248.30 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 63751287 |
Biological Activity Overview
This compound has been investigated for several biological activities:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various pathogens. Its efficacy is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .
- Anti-inflammatory Effects : Research indicates that the compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
- Hypoglycemic Activity : Preliminary studies suggest that this compound may lower blood glucose levels, making it a candidate for further investigation in diabetes management .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory processes and microbial metabolism.
- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to cell lysis.
- Modulation of Signaling Pathways : It may alter signaling pathways associated with inflammation and glucose metabolism.
Case Studies and Research Findings
Several studies have provided insights into the biological activities of this compound:
- Antimicrobial Studies : A study evaluated the antimicrobial efficacy against various bacterial strains, showing that the compound inhibited growth at low concentrations. The minimum inhibitory concentration (MIC) values were determined for different pathogens, highlighting its potential as a broad-spectrum antimicrobial agent .
- Anti-inflammatory Research : In vitro assays demonstrated that this compound significantly reduced the production of inflammatory cytokines in cultured human cells. This effect was linked to the suppression of NF-kB signaling pathways .
- Hypoglycemic Effects : In animal models, oral administration of the compound resulted in a marked decrease in blood glucose levels compared to control groups. This suggests a potential role in managing diabetes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
